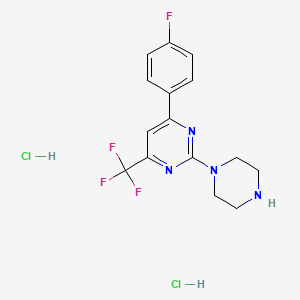

Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

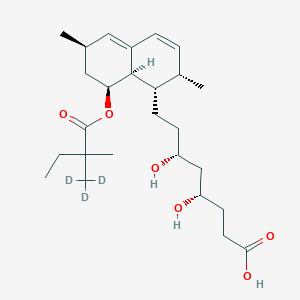

Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical synthesis processes.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related to the compound of interest, was achieved through reactions of 1-pyridinio[(thiocarbonyl)methylide]s and thiophene-2-thiolates with dimethyl acetylenedicarboxylate . Additionally, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates highlights the versatility of thiazole synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can adopt various conformations. For example, the crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates revealed that the 1,3-thiazolidine ring can exhibit twisted or envelope conformations . These structural variations can influence the chemical properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene resulted in the formation of dimethyl phthalate and corresponding thiazole derivatives . Moreover, the regioselective cyclocondensation of thiazolidine-2,4-dicarboxylic acid esters with phenyl isocyanate led to the formation of hydantoins, demonstrating the reactivity of these compounds towards the formation of bicyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of the thiazole ring imparts certain characteristics, such as potential hydrogen bonding, which can be observed in the short inter- and intramolecular contacts found in the crystal structures of dimethyl 1,3-thiazolidinedicarboxylates . Additionally, the esterification and cyclocondensation reactions of thiazolidine-2,4-dicarboxylic acid and its esters suggest that these compounds can exhibit stereoselective behavior and regioselectivity in their reactions .

Scientific Research Applications

Chemical Structure and Reactions

- The reaction of dialkyl 2-butynoate with aniline and formaldehyde leads to the revision of the structure of the product previously assumed as dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate to a different compound, highlighting the complex chemistry of similar compounds (Srikrishna, Sridharan, & Prasad, 2010).

Synthesis and Derivatives

- Synthesis and reaction of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates demonstrate the diverse synthetic applications of such compounds and their potential in creating novel nitrogen-bridged heterocycles (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Properties and Behavior in Solutions

- The in-solution behavior of thiazolidine-2,4-dicarboxylic acid and its esters, closely related to the compound , suggests an acid-catalyzed epimerization mechanism, which is critical for understanding their chemical properties (Refouvelet, Robert, Couquelet, & Tronche, 1994).

Application in Organic Synthesis

- The compound plays a role in the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes, leading to azasilacycloalkanes, which shows its utility in organic synthesis and the creation of new molecular structures (Voronkov, Kirpichenko, Abrosimova, Albanov, Keiko, & Lavrent’yev, 1987).

properties

IUPAC Name |

dimethyl 3-(phenylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-20-12(17)10-8-22-11(13(18)21-2)16(10)14(19)15-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAOHUUGNGMHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)NC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)

![methyl 2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3010580.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)

![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)

![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)